molecular formula C14H19ClN2O4 B276936 2-[2-(3-chloro-4-methylanilino)-2-oxoethoxy]-N-(2-methoxyethyl)acetamide

2-[2-(3-chloro-4-methylanilino)-2-oxoethoxy]-N-(2-methoxyethyl)acetamide

Cat. No. B276936
M. Wt: 314.76 g/mol
InChI Key: BZKYUFJOIPGGTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(3-chloro-4-methylanilino)-2-oxoethoxy]-N-(2-methoxyethyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is also known as MLN4924 and has been extensively studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of 2-[2-(3-chloro-4-methylanilino)-2-oxoethoxy]-N-(2-methoxyethyl)acetamide involves the inhibition of the NAE enzyme. This enzyme is responsible for activating the NEDD8 protein, which is essential for the function of the cullin-RING ubiquitin ligases (CRLs). CRLs are involved in the ubiquitin-proteasome pathway, which is responsible for the degradation of proteins. Inhibition of the NAE enzyme leads to the accumulation of CRL substrates, resulting in cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-[2-(3-chloro-4-methylanilino)-2-oxoethoxy]-N-(2-methoxyethyl)acetamide has been found to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of the NAE enzyme. MLN4924 has also been found to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies. In addition, it has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[2-(3-chloro-4-methylanilino)-2-oxoethoxy]-N-(2-methoxyethyl)acetamide in lab experiments is its specificity for the NAE enzyme. This specificity allows for the selective inhibition of the ubiquitin-proteasome pathway, which is essential for the function of cancer cells. However, one of the limitations of using MLN4924 is its potential toxicity to normal cells. It has been found to have dose-dependent toxicity in some cell lines, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research of 2-[2-(3-chloro-4-methylanilino)-2-oxoethoxy]-N-(2-methoxyethyl)acetamide. One direction is the development of more potent and selective inhibitors of the NAE enzyme. Another direction is the investigation of the potential of MLN4924 in combination with other cancer therapies. Additionally, the exploration of the anti-inflammatory effects of MLN4924 may lead to the development of new therapies for inflammatory diseases. Finally, the investigation of the potential toxicity of MLN4924 to normal cells may lead to the development of safer and more effective cancer therapies.

Synthesis Methods

The synthesis of 2-[2-(3-chloro-4-methylanilino)-2-oxoethoxy]-N-(2-methoxyethyl)acetamide involves a multi-step process. The first step involves the reaction of 3-chloro-4-methylaniline with ethyl 2-bromoacetate to form 2-(3-chloro-4-methylanilino)-2-oxoethyl acetate. The second step involves the reaction of this intermediate with N-methylisatoic anhydride to form 2-[2-(3-chloro-4-methylanilino)-2-oxoethoxy]-N-methylacetamide. The final step involves the reaction of this intermediate with sodium methoxide in methanol to form 2-[2-(3-chloro-4-methylanilino)-2-oxoethoxy]-N-(2-methoxyethyl)acetamide.

Scientific Research Applications

2-[2-(3-chloro-4-methylanilino)-2-oxoethoxy]-N-(2-methoxyethyl)acetamide has been extensively studied for its potential applications in cancer research. It has been found to inhibit the activity of the NEDD8-activating enzyme (NAE), which is involved in the ubiquitin-proteasome pathway. This inhibition leads to the accumulation of proteins that are targeted for degradation, resulting in cell cycle arrest and apoptosis in cancer cells. MLN4924 has also been found to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies.

properties

Molecular Formula

C14H19ClN2O4

Molecular Weight

314.76 g/mol

IUPAC Name

2-[2-(3-chloro-4-methylanilino)-2-oxoethoxy]-N-(2-methoxyethyl)acetamide

InChI

InChI=1S/C14H19ClN2O4/c1-10-3-4-11(7-12(10)15)17-14(19)9-21-8-13(18)16-5-6-20-2/h3-4,7H,5-6,8-9H2,1-2H3,(H,16,18)(H,17,19)

InChI Key

BZKYUFJOIPGGTP-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)COCC(=O)NCCOC)Cl

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)COCC(=O)NCCOC)Cl

Origin of Product

United States

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